molecular formula C5H2BrCl2NO2S B8606325 5-Bromo-3-(dichloromethyl)-2-nitrothiophene

5-Bromo-3-(dichloromethyl)-2-nitrothiophene

Cat. No. B8606325
M. Wt: 290.95 g/mol
InChI Key: QLOXTYRUKBYUTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-(dichloromethyl)-2-nitrothiophene is a useful research compound. Its molecular formula is C5H2BrCl2NO2S and its molecular weight is 290.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-3-(dichloromethyl)-2-nitrothiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-(dichloromethyl)-2-nitrothiophene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Bromo-3-(dichloromethyl)-2-nitrothiophene

Molecular Formula

C5H2BrCl2NO2S

Molecular Weight

290.95 g/mol

IUPAC Name

5-bromo-3-(dichloromethyl)-2-nitrothiophene

InChI

InChI=1S/C5H2BrCl2NO2S/c6-3-1-2(4(7)8)5(12-3)9(10)11/h1,4H

InChI Key

QLOXTYRUKBYUTJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1C(Cl)Cl)[N+](=O)[O-])Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-bromo-5-nitrothiophene (29 g, 139 mmol) and chloroform (12.37 mL, 153 mmol) in DMF (110 mL) was added dropwise to a solution of potassium tert-butoxide (62.6 g, 558 mmol) in THF (225 mL)/DMF (180 mL). The internal temperature was monitored and maintained at <−60° C. during the addition. Upon complete addition, the reaction was stirred at −78° C. for 30 minutes. 2 N HCl was added and the products were extracted into EtOAc (3×). The combined organic extracts were washed with brine, dried over MgSO4, filtered, and concentrated in vacuo. Purification of the residue by flash silica gel column chromatography (0-10% EtOAc-hexanes) gave the title compound as a brown oil.
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
12.37 mL
Type
reactant
Reaction Step One
Quantity
62.6 g
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One
Name
Quantity
225 mL
Type
solvent
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.